N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine
CAS No.:
Cat. No.: VC16774834
Molecular Formula: C14H21F3N2
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21F3N2 |
|---|---|
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | N',N'-diethyl-N-[[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H21F3N2/c1-3-19(4-2)10-9-18-11-12-7-5-6-8-13(12)14(15,16)17/h5-8,18H,3-4,9-11H2,1-2H3 |
| Standard InChI Key | JLLCZNYITVINIO-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNCC1=CC=CC=C1C(F)(F)F |
Introduction
N,N-Diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine is a synthetic organic compound classified as an ethane-1,2-diamine derivative. Its structure features a trifluoromethyl-substituted benzyl group attached to the nitrogen atom of the ethane-1,2-diamine backbone. This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique chemical properties and potential applications.
Chemical Identity
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IUPAC Name: N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine
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Molecular Formula:
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Molecular Weight: 248.29 g/mol
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CAS Number: Not listed in available sources
Structural Features
The compound consists of:
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A diethylamino group () attached to one end of the ethane-1,2-diamine backbone.
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A benzyl group substituted with a trifluoromethyl group () at the para position, linked to the other nitrogen atom.
Synthesis
The synthesis of N,N-Diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine typically involves:
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Starting Materials:
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Ethane-1,2-diamine as the core scaffold.
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Benzyl halides substituted with trifluoromethyl groups.
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Diethylamine or related alkylating agents.
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Reaction Steps:
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An alkylation reaction where diethylamine is introduced to one nitrogen atom.
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A subsequent nucleophilic substitution reaction where the benzyl halide reacts with the second nitrogen atom.
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Conditions:
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Reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
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Catalysts such as bases (e.g., potassium carbonate) may be used to facilitate nucleophilic substitution.
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Medicinal Chemistry
This compound's structural framework suggests potential as a ligand for biological targets such as enzymes or receptors due to its amine groups and hydrophobic aromatic substituents.
Material Science
The trifluoromethyl group imparts unique electronic properties that could make this compound useful in developing advanced materials or coatings.
Safety and Handling
While specific safety data for this compound is not available, general precautions for handling amines and fluorinated compounds apply:
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Use personal protective equipment (PPE), including gloves and goggles.
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Work in a well-ventilated area or fume hood due to potential irritant vapors.
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Avoid direct skin contact or inhalation.
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